
N-Cyclohexylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexylnicotinamide (NCA) is a derivative of nicotinamide, a vitamin B3 compound, which has gained attention in scientific research due to its potential therapeutic applications. NCA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用機序
N-Cyclohexylnicotinamide exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of pro-inflammatory cytokines, leading to a decrease in inflammation. N-Cyclohexylnicotinamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-Cyclohexylnicotinamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects
N-Cyclohexylnicotinamide has been found to exhibit various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-Cyclohexylnicotinamide has also been found to decrease the levels of reactive oxygen species (ROS), leading to a decrease in oxidative stress. Additionally, N-Cyclohexylnicotinamide has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
N-Cyclohexylnicotinamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. Additionally, N-Cyclohexylnicotinamide has been found to exhibit low toxicity, making it safe for use in cell culture and animal studies. However, the limitations of N-Cyclohexylnicotinamide include its poor solubility in water, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research on N-Cyclohexylnicotinamide. One potential direction is the development of N-Cyclohexylnicotinamide-based drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the molecular mechanisms underlying the therapeutic effects of N-Cyclohexylnicotinamide. This will help in the development of more potent and effective N-Cyclohexylnicotinamide-based drugs. Finally, the potential use of N-Cyclohexylnicotinamide in combination with other drugs for the treatment of various diseases should be explored.
合成法
N-Cyclohexylnicotinamide can be synthesized using various methods, including the reaction of nicotinic acid with cyclohexylamine or the reaction of nicotinamide with cyclohexyl isocyanate. The synthesized N-Cyclohexylnicotinamide is then purified using chromatography techniques.
科学的研究の応用
N-Cyclohexylnicotinamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. N-Cyclohexylnicotinamide has also been studied for its neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
特性
CAS番号 |
10354-56-0 |
|---|---|
製品名 |
N-Cyclohexylnicotinamide |
分子式 |
C12H16N2O |
分子量 |
204.27 g/mol |
IUPAC名 |
N-cyclohexylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H,14,15) |
InChIキー |
VQRIASKDLZXYTO-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
正規SMILES |
C1CCC(CC1)NC(=O)C2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



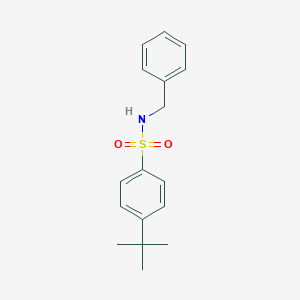
![Ethyl 3-[(methylsulfonyl)amino]benzoate](/img/structure/B185068.png)
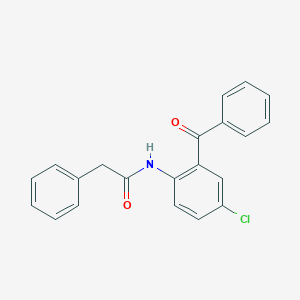
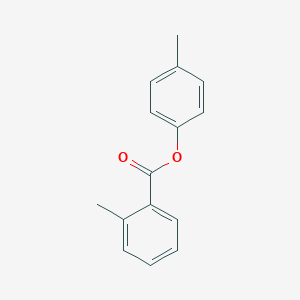

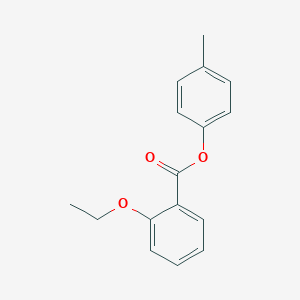
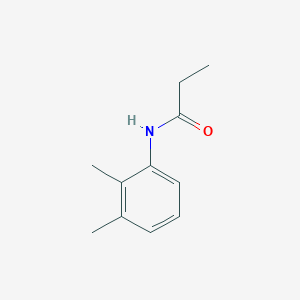

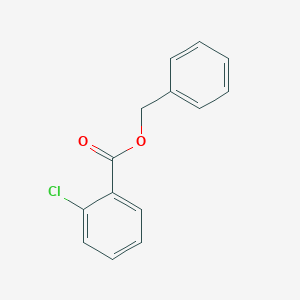
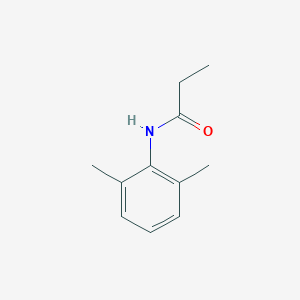

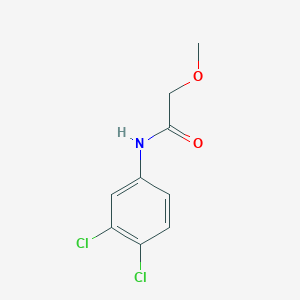
![Ethyl 3-[(3,4-dimethylbenzoyl)amino]benzoate](/img/structure/B185088.png)
![Methyl 2-[(2-methyl-1-oxobutyl)amino]benzoate](/img/structure/B185090.png)